N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide, also known as MPEB, is a compound that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. MPEB is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a receptor that has been implicated in various neurological disorders such as anxiety, depression, and addiction.
Scientific Research Applications
Neuroleptic Activity
Benzamides, including compounds structurally related to N-(2-((2-methoxypyrimidin-5-yl)amino)-2-oxoethyl)benzamide, have been designed and synthesized as potential neuroleptics. These compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, showing a good correlation between structure and activity. Certain benzamides exhibited significant neuroleptic activity, suggesting their potential use in the treatment of psychosis with fewer side effects compared to traditional neuroleptics (Iwanami et al., 1981).
Anti-inflammatory and Analgesic Agents
New heterocyclic compounds derived from visnaginone and khellinone, related to the chemical structure of interest, have been synthesized and shown to possess anti-inflammatory and analgesic activities. These compounds were effective as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant inhibitory activity and selectivity for COX-2. The study highlights the potential of these compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antibacterial Properties
Advancements in the synthesis of marine-sourced natural products, including pyrimidinyl benzamides, have been explored for their antibacterial properties. The research underscores the significance of natural compounds as templates for drug development, though challenges in synthesis due to the reduced nucleophilicity of amino groups in certain precursors were noted. This work contributes to the understanding of natural product synthesis and their potential application in creating effective antibacterial agents (Joshi & Dodge, 2021).
Antimicrobial and Antioxidant Activities
Compounds isolated from endophytic Streptomyces, including a new benzamide, have been investigated for their antimicrobial and antioxidant activities. The study reveals the potential of these compounds in combating microbial infections and oxidative stress, emphasizing the role of natural products in discovering new therapeutic agents (Yang et al., 2015).
Mechanism of Action
Target of Action
It’s known that 2-aminopyrimidine derivatives, which this compound is a part of, have been tested for their in vitro activities against organisms causing sleeping sickness and malaria .
Mode of Action
Some 2-aminopyrimidines have been reported to be active in low micromolar to submicromolar concentration , suggesting a potent interaction with their targets.
Biochemical Pathways
It’s known that 2-aminopyrimidine derivatives can exhibit antitrypanosomal and antiplasmodial activities , indicating that they may affect the biochemical pathways of these organisms.
Pharmacokinetics
The synthesis of similar pyrimidine derivatives has been discussed , which could potentially impact their bioavailability.
Result of Action
Some 2-aminopyrimidine derivatives have shown quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions , which could potentially influence their action.
Properties
IUPAC Name |
N-[2-[(2-methoxypyrimidin-5-yl)amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-21-14-16-7-11(8-17-14)18-12(19)9-15-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLRMLQUBAXYOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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